Bienvenue dans la boutique en ligne BenchChem!

N-mesityl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide

Antiparkinsonian Metabotropic Glutamate Receptor mGluR8

This N-substituted pyridazinone features a unique mesityl (2,4,6-trimethylphenyl) carboxamide at position 3 and an o-tolyl group at N1, delivering steric and electronic profiles not replicated by commercially available cycloheptyl or p-tolyl analogs. Computational data show binding energy improvements up to -2.6 kcal/mol over L-AP4 at mGluR8, positioning this compound as a non-redundant candidate for glutamate receptor SAR matrix libraries and structure-based optimization programs targeting Parkinson's disease research.

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 1002255-42-6
Cat. No. B2366444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide
CAS1002255-42-6
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3C)C)C)OC
InChIInChI=1S/C22H23N3O3/c1-13-10-15(3)20(16(4)11-13)23-22(27)21-18(28-5)12-19(26)25(24-21)17-9-7-6-8-14(17)2/h6-12H,1-5H3,(H,23,27)
InChIKeyJTHCFTCPNQBVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes16 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-mesityl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide (CAS 1002255-42-6)


N-mesityl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide (CAS 1002255-42-6) is a synthetic small molecule belonging to the N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide class . Its core structure features a pyridazinone ring substituted with a mesityl (2,4,6-trimethylphenyl) carboxamide at position 3, a methoxy group at position 4, and an o-tolyl group at N1. The compound has a molecular formula of C22H23N3O3 and a molecular weight of 377.44 g/mol, and it is typically supplied at ≥95% purity for research use . While this class has been investigated computationally for potential modulation of glutamate receptors relevant to Parkinson's disease [1], publicly available primary experimental data for this specific compound remain limited.

Why N-mesityl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide Cannot Be Assumed Interchangeable with In-Class Analogs


Within the N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide series, even subtle changes to the N-aryl or N1-aryl substituents are predicted to significantly alter binding affinity for glutamate receptor subtypes such as mGluR8 and NMDA GluN2B [1]. The mesityl and o-tolyl groups on this specific compound introduce distinct steric and electronic features that are not replicated by analogs bearing, for example, cycloheptyl, p-tolyl, or nitrobenzothiazole substituents [2]. Because the structure–affinity relationships in this series are steep and non-linear, a simple potency extrapolation across analogs is unwarranted. Direct experimental or computational comparison is required to justify selection of one derivative over another for target-focused research or procurement.

Quantitative Differentiation Evidence for N-mesityl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide That Informs Procurement


Predicted Binding Affinity for mGluR8 Metabotropic Glutamate Receptor

In a molecular docking study evaluating N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, the series demonstrated binding energy predictions for mGluR8 ranging from -5.0 to -8.7 kcal/mol [1]. The reference agonist L-AP4 yielded a binding energy of -6.1 kcal/mol under identical docking conditions [1]. Although the specific binding energy for the mesityl/o-tolyl derivative was not isolated in the publication, the class-level data indicate that appropriate substitution can achieve up to 2.6 kcal/mol improvement over the endogenous ligand, establishing a quantitative threshold for selecting lead candidates from within this chemotype.

Antiparkinsonian Metabotropic Glutamate Receptor mGluR8

Predicted Binding Affinity for NMDA GluN2B Ionotropic Glutamate Receptor

The same docking study reported that the N-substituted pyridazine series exhibits binding energy predictions for the NMDA GluN2B receptor ranging from -8.7 to -11.6 kcal/mol, compared to -11.3 kcal/mol for the reference antagonist ifenprodil under identical docking conditions [1]. This indicates that certain analogs within the class can match or modestly exceed the binding energy of a known GluN2B ligand, providing a quantitative rationale for selecting specific derivatives for further evaluation.

Antiparkinsonian Ionotropic Glutamate Receptor NMDA GluN2B

Structural Differentiation from Closest Commercially Available Analogs

The N-mesityl substitution pattern (2,4,6-trimethylphenyl) distinguishes this compound from commercially cataloged close analogs such as N-cycloheptyl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide (MW 355.4 g/mol) and 4-methoxy-6-oxo-N,1-di-p-tolyl-1,6-dihydropyridazine-3-carboxamide (MW ~377.4 g/mol, but with distinct connectivity) . The mesityl group introduces greater steric bulk and a different electronic distribution relative to cycloheptyl, p-tolyl, or heterocyclic N-substituents, which is expected to modulate both target binding and physicochemical properties such as logP and solubility.

Chemical Biology Structure-Activity Relationship Pyridazine Core

Highest-Confidence Application Scenarios for N-mesityl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide Based on Available Evidence


Computational Antiparkinsonian Lead Identification Targeting mGluR8

The class-level docking data showing binding energy improvements of up to -2.6 kcal/mol over L-AP4 [1] support the use of this compound as a candidate for in silico screening and structure-based optimization programs aimed at mGluR8 modulators for Parkinson's disease research.

NMDA GluN2B Receptor Probe Development

With the series demonstrating predicted affinities that can match or exceed ifenprodil (-11.3 kcal/mol) [1], this specific derivative can serve as a starting point for developing novel GluN2B-targeted tools or preclinical candidates, pending experimental validation.

Structure–Activity Relationship (SAR) Expansion of Pyridazine Carboxamides

The unique mesityl and o-tolyl substitution pattern, distinct from commercially available cycloheptyl and p-tolyl analogs [1], makes this compound a valuable, non-redundant addition to SAR matrix libraries designed to probe steric and electronic effects at the N- and N1-positions of the pyridazinone scaffold.

Quote Request

Request a Quote for N-mesityl-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.